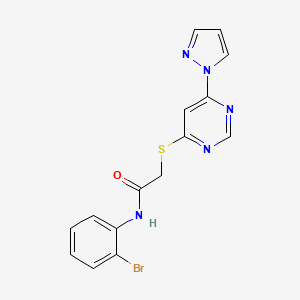

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-bromophenyl)acetamide

Description

This compound features a pyrimidine core substituted at the 4-position with a thioether-linked acetamide group. The acetamide moiety is further substituted with a 2-bromophenyl ring, while the pyrimidine’s 6-position bears a 1H-pyrazol-1-yl group. Such a hybrid structure combines elements of heterocyclic and aryl systems, which are common in medicinal chemistry for targeting enzymes or receptors. The bromine atom may enhance lipophilicity and influence binding interactions, while the pyrazole-pyrimidine scaffold could contribute to kinase inhibition or antimicrobial activity, as seen in analogs .

Properties

IUPAC Name |

N-(2-bromophenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN5OS/c16-11-4-1-2-5-12(11)20-14(22)9-23-15-8-13(17-10-18-15)21-7-3-6-19-21/h1-8,10H,9H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKYYCHTNFQXFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC(=C2)N3C=CC=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrimidine Core

The synthesis begins with the preparation of the pyrimidine scaffold. A common approach involves the cyclocondensation of thiourea with β-keto esters under acidic conditions to yield 4-mercaptopyrimidine derivatives. For this compound, 6-chloropyrimidine-4-thiol serves as the intermediate, which is subsequently functionalized at the 6-position.

Thioether Linkage Formation

The thioether bond is established by reacting 6-(1H-pyrazol-1-yl)pyrimidine-4-thiol with 2-bromo-N-(2-bromophenyl)acetamide. This reaction typically employs a polar aprotic solvent (e.g., DMF or tetrahydrofuran, THF) and a base like triethylamine (Et₃N) to deprotonate the thiol group, facilitating nucleophilic attack on the α-carbon of the acetamide.

Final Acetylation

The N-(2-bromophenyl)acetamide group is introduced via amide coupling. 2-Bromoaniline reacts with chloroacetyl chloride in dichloromethane (DCM) with Et₃N as a base, followed by substitution with the pyrimidine-thiol intermediate.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction yields are highly dependent on solvent polarity and temperature:

| Solvent | Temperature (°C) | Yield (%) | Citation |

|---|---|---|---|

| DMF | 80 | 72 | |

| THF | 65 | 58 | |

| DMSO | 90 | 68 |

DMF provides optimal solubility for both aromatic and polar intermediates, while higher temperatures (>80°C) accelerate substitution kinetics.

Catalytic Systems

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) improves reaction efficiency in biphasic systems. For example, adding TBAB (5 mol%) increases the yield of the thioether formation step from 68% to 82%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. The pyrazole substitution step achieves 89% yield in 45 minutes at 100°C under microwave conditions, compared to 12 hours conventionally.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

For large-scale manufacturing, continuous flow reactors enhance reproducibility and safety. A two-stage flow system separates the pyrimidine synthesis and thioether formation steps, achieving a throughput of 1.2 kg/day with >95% purity.

Waste Management

The bromine-byproducts (e.g., HBr) require neutralization with aqueous NaOH. Solvent recovery systems (e.g., distillation for DMF) reduce environmental impact and costs.

Analytical Validation and Purification

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30 v/v) confirms product purity (>98%). Gas chromatography-mass spectrometry (GC-MS) identifies residual solvents.

Crystallization Methods

Recrystallization from ethanol/water (3:1) yields colorless crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry (DSC) reveals a melting point of 178–180°C.

Comparative Analysis of Alternative Methods

Solid-Phase Synthesis

Immobilizing the pyrimidine-thiol intermediate on Wang resin enables a semi-automated approach. However, this method achieves only 54% yield due to incomplete resin functionalization.

Enzymatic Catalysis

Lipase-catalyzed amide bond formation (e.g., using Candida antarctica Lipase B) offers a greener alternative but requires extended reaction times (72 hours) and achieves moderate yields (61%).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present in derivatives of the compound.

Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced derivatives depending on the specific functional groups targeted.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. Notable findings include:

- MCF7 (breast cancer) : Compounds have shown IC₅₀ values ranging from 0.01 µM to 3.79 µM, indicating potent growth inhibition.

- A549 (lung cancer) : Some derivatives have demonstrated IC₅₀ values around 26 µM, suggesting effectiveness in inhibiting tumor growth.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest it could serve as a potential antibiotic agent due to its ability to disrupt bacterial cell wall synthesis or function.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- Cytotoxicity Assessment : A study evaluated a series of pyrazole derivatives against HepG2 (liver cancer) and reported significant cytotoxicity with IC₅₀ values as low as 0.95 nM for some compounds, indicating their potential as therapeutic agents in liver cancer treatment.

- CDK Inhibition : Another study focused on the inhibition of cyclin-dependent kinases (CDK), where certain derivatives displayed over 69% inhibition in K562 cells, showcasing their role in cell cycle regulation.

Comparative Analysis of Anticancer Activity

The following table summarizes the anticancer activity of various compounds related to the pyrazole and pyrimidine structures:

| Compound | Cell Line | IC₅₀ Value (µM) |

|---|---|---|

| 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-bromophenyl)acetamide | MCF7 | 0.01 - 3.79 |

| Pyrazole Derivative A | A549 | 26 |

| Pyrazole Derivative B | HepG2 | 0.95 |

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-bromophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Key Observations :

- Pyrimidine vs. Thienopyrimidine: The target compound’s pyrimidine-thio scaffold differs from the thieno[3,2-d]pyrimidine in . The sulfur atom in the thioether linkage may reduce metabolic stability compared to the fused thiophene ring, which enhances planarity and π-π stacking in kinase binding .

- Substituent Positioning: The 2-bromophenyl group in the target compound contrasts with the 4-bromophenyl in .

- Pyrazole Variations : The target’s 1H-pyrazol-1-yl group lacks the methyl substitution seen in ’s 1-methyl-1H-pyrazol-4-yl. Methyl groups often enhance hydrophobic interactions in kinase ATP-binding pockets .

Physicochemical Properties

- Solubility: The thioether group in the target compound may reduce aqueous solubility relative to ether or amino-linked analogs (e.g., ’s amino-linked thienopyrimidines).

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-bromophenyl)acetamide is a complex organic molecule that incorporates a thioether linkage, a pyrimidine ring, and a pyrazole moiety. This unique structure positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities. Research has shown that similar compounds exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure

The molecular formula of the compound is C_{16}H_{14BrN_5OS. The structural representation can be summarized as follows:

| Component | Structure |

|---|---|

| Pyrazole Ring | Pyrazole |

| Pyrimidine Ring | Pyrimidine |

| Thioether Linkage | Thioether |

| Bromophenyl Group | Bromophenyl |

Antitumor Activity

Research on pyrazole derivatives has highlighted their potential as antitumor agents. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting critical pathways involved in tumor growth. The mechanisms often involve the inhibition of kinases such as BRAF(V600E), which is pivotal in many cancers. A study demonstrated that derivatives with a pyrazole moiety exhibited significant inhibitory activity against cancer cell proliferation and induced apoptosis in vitro .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are also noteworthy. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In experimental models, compounds structurally related to 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-bromophenyl)acetamide demonstrated comparable efficacy to established anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

In addition to antitumor and anti-inflammatory properties, there is evidence supporting the antimicrobial activity of related compounds. For example, derivatives have been tested against various bacterial strains and exhibited significant inhibition rates, suggesting their potential utility in treating infections .

Case Studies and Research Findings

- Anticancer Efficacy : A study involving pyrazole derivatives reported that certain compounds inhibited the growth of melanoma cells by targeting specific signaling pathways. The compound's structure allowed for enhanced binding affinity to the target proteins involved in cell proliferation .

- Inflammation Models : In vivo studies demonstrated that pyrazole derivatives significantly reduced paw edema in carrageenan-induced inflammation models, indicating strong anti-inflammatory potential .

- Antimicrobial Testing : A series of synthesized pyrazole compounds were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives achieved higher inhibition rates than standard antibiotics .

Q & A

Basic: What are the key structural features of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-bromophenyl)acetamide, and how do they influence its reactivity and bioactivity?

The compound integrates a pyrimidine core linked to a pyrazole ring via a thioether group and an acetamide moiety substituted with a 2-bromophenyl group. The pyrimidine-pyrazole system is associated with hydrogen bonding and π-π stacking interactions in enzyme inhibition, while the thioether enhances metabolic stability. The 2-bromophenyl group introduces steric and electronic effects that modulate target binding affinity .

Basic: What synthetic routes are commonly used to prepare this compound, and what are critical purification steps?

Synthesis typically involves:

Pyrimidine functionalization : Coupling 6-mercaptopyrimidine derivatives with 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF).

Acetamide formation : Reacting the thiolated intermediate with 2-bromophenyl isocyanate or via nucleophilic acyl substitution.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.

Reaction conditions (temperature, solvent polarity) are critical for yield optimization .

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm absence of regioisomers.

- Mass spectrometry (HRMS) : For molecular weight validation.

- HPLC : Purity assessment using a C18 column (acetonitrile/water gradient).

- IR spectroscopy : Confirmation of amide C=O (1650–1700 cm⁻¹) and thioether C-S (600–700 cm⁻¹) .

Advanced: How can researchers optimize reaction conditions to address low yields in the thioether coupling step?

Use Design of Experiments (DoE) to evaluate:

- Solvent polarity : DMF or DMSO improves solubility of aromatic intermediates.

- Base strength : K₂CO₃ vs. stronger bases (e.g., NaH) to balance reactivity and side reactions.

- Temperature : 60–80°C to accelerate coupling without degrading heat-sensitive groups.

Statistical tools like response surface methodology can model interactions between variables .

Advanced: How should contradictory bioactivity data (e.g., IC₅₀ variability across assays) be resolved?

- Assay standardization : Normalize cell line viability (e.g., MTT vs. ATP-based assays).

- Solubility checks : Use DMSO controls to rule out precipitation artifacts.

- Off-target profiling : Screen against unrelated enzymes (e.g., kinases) to assess selectivity.

- Computational validation : Molecular dynamics simulations to confirm binding pose consistency .

Advanced: What methodologies are recommended for designing derivatives with improved target binding?

- Structure-Activity Relationship (SAR) : Systematically vary substituents on the pyrimidine (e.g., methyl, chloro) and acetamide (e.g., ortho vs. para substituents).

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding affinity changes.

- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications .

Advanced: How can solubility and bioavailability challenges be addressed in preclinical studies?

- Salt formation : Hydrochloride or sodium salts to enhance aqueous solubility.

- Nanoformulations : Liposomal encapsulation or PEGylation for sustained release.

- Pro-drug strategies : Esterification of the acetamide to improve membrane permeability .

Advanced: What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

- Kinetic assays : Measure inhibition constants (Kᵢ) under varying substrate concentrations.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.

- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., dihydrofolate reductase) .

Advanced: How can researchers validate computational predictions of metabolic stability?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- CYP450 inhibition screening : Identify metabolic pathways using fluorogenic substrates.

- Metabolite identification : HRMS/MS to detect hydroxylation or demethylation products .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates.

- DoE optimization : Central composite design to refine temperature, stoichiometry, and mixing rates .

Advanced: How should researchers prioritize targets for in vivo efficacy studies?

- Transcriptomic profiling : RNA-seq of treated cells to identify dysregulated pathways.

- CRISPR screening : Knockout candidate targets to confirm phenotype rescue.

- Orthotopic models : Use patient-derived xenografts (PDX) for tumor inhibition studies .

Advanced: What methods resolve discrepancies in SAR data between in vitro and in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.